molecular formula C23H30N2O4S B4015793 N~1~-cycloheptyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide

N~1~-cycloheptyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide

Cat. No. B4015793
M. Wt: 430.6 g/mol
InChI Key: HUAVFGYPDYOORK-UHFFFAOYSA-N
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Description

Compounds similar to N1-cycloheptyl-N2-(methylsulfonyl)-N2-(4-phenoxyphenyl)alaninamide often involve complex structures with sulfonyl and phenoxyphenyl groups, indicating potential for biological activity or as intermediates in organic synthesis. These molecules can be synthesized through multi-step organic reactions, leveraging the reactivity of amino acids, isocyanides, and sulfonyl chlorides in Ugi reactions or similar condensations (Sañudo et al., 2006).

Synthesis Analysis

The synthesis of complex organic molecules often involves strategic planning to construct the core structure followed by the introduction of functional groups. Techniques such as Ugi four-component reactions provide a powerful tool for rapidly assembling diverse structures, including cyclic peptides and analogs (Sañudo et al., 2006).

Molecular Structure Analysis

X-ray crystallography is a primary method for determining the molecular structure of organic compounds, revealing the arrangement of atoms and the geometry around chiral centers. This analysis can confirm the stereochemistry and molecular conformation, critical for understanding the compound's reactivity and potential interactions (Al-Hourani et al., 2020).

Chemical Reactions and Properties

Compounds with sulfonyl and phenoxyphenyl groups can participate in various chemical reactions, including cycloadditions, which are useful for constructing cyclic structures or introducing new functional groups. The reactivity can be influenced by the presence of electron-withdrawing or donating substituents, affecting the compound's overall chemical properties (Ye et al., 2014).

Scientific Research Applications

Peptidomimetic Synthesis

N-aminosulfamides, functioning as peptidomimetics, are synthesized through the replacement of the C(α)H and the carbonyl of an amino acid residue with a nitrogen atom and a sulfonyl group, respectively. This approach has been utilized in the construction of aza-sulfurylglycinyl tripeptide analogs, indicating the potential of such compounds in the development of novel therapeutic agents (Turcotte, Bouayad‐Gervais, & Lubell, 2012).

Organic Self-Assemblies

The study of organic self-assemblies, specifically through the self-assembly of dipeptides into tubular structures, highlights the importance of chirality and the role of hydrogen bonding in the formation of complex nanostructures. This area of research provides insights into the fundamental aspects of molecular assembly and its potential applications in nanotechnology and materials science (Zhang et al., 2017).

Novel Synthetic Methodologies

Innovative synthetic approaches have been developed for the synthesis of 1,5-benzothiazepine dipeptide mimetics, demonstrating the utility of CuI-catalyzed cross-coupling reactions in the construction of complex molecular frameworks. Such methodologies are pivotal in the advancement of synthetic organic chemistry and the development of new pharmaceuticals (Gan & Ma, 2009).

properties

IUPAC Name

N-cycloheptyl-2-(N-methylsulfonyl-4-phenoxyanilino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4S/c1-18(23(26)24-19-10-6-3-4-7-11-19)25(30(2,27)28)20-14-16-22(17-15-20)29-21-12-8-5-9-13-21/h5,8-9,12-19H,3-4,6-7,10-11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAVFGYPDYOORK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCCCC1)N(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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